molecular formula C14H18Cl2N2O B2489795 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one CAS No. 2411262-25-2

2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one

Cat. No. B2489795
CAS RN: 2411262-25-2
M. Wt: 301.21
InChI Key: BXZXMWTYJKUGKH-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and is commonly used as a research tool in neuroscience and pharmacology.

Scientific Research Applications

2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one has been extensively used as a research tool in neuroscience and pharmacology due to its ability to selectively block N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for synaptic plasticity and memory formation, and their dysfunction has been implicated in various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia.

Mechanism of Action

2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site. This results in the inhibition of the receptor and prevents the influx of calcium ions into the neuron, which is necessary for synaptic plasticity and memory formation.
Biochemical and Physiological Effects
The inhibition of NMDA receptors by 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one has been shown to have various biochemical and physiological effects. Studies have demonstrated that 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one can prevent long-term potentiation (LTP), a process that is necessary for memory formation. In addition, 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one has been shown to induce apoptosis (cell death) in certain types of cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one in lab experiments is its high selectivity towards NMDA receptors, which allows for the specific targeting of these receptors. However, the use of 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one also has limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several potential future directions for the use of 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one in scientific research. One area of interest is the development of new therapeutic agents that target NMDA receptors for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to investigate the potential anticancer properties of 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one and its derivatives. Finally, the development of new synthetic methods for 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one and its analogs could lead to the discovery of new pharmacological agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one involves the reaction between 3-chlorophenylpiperazine and 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction yields 2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one as a white crystalline solid with a melting point of 114-116°C.

properties

IUPAC Name

2-chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-10-9-17(13-5-3-4-12(16)8-13)6-7-18(10)14(19)11(2)15/h3-5,8,10-11H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZXMWTYJKUGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C(C)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one

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